Boc-N-methyl-L-threonine

Descripción

Relevance in Medicinal Chemistry and Biotechnology Research

In medicinal chemistry, Boc-N-methyl-L-threonine is a valuable precursor for the development of novel therapeutics. netascientific.com The incorporation of N-methylated amino acids is a key strategy in drug design to enhance the pharmacological properties of peptides. nih.gov By replacing a standard amino acid with its N-methylated counterpart, medicinal chemists can improve a drug candidate's stability, bioavailability, and target specificity. netascientific.com The structural rigidity conferred by N-methylation can lead to higher binding affinity and selectivity for a specific receptor or enzyme.

Research has shown that N-methylated cyclic peptides, synthesized using building blocks like this compound, can exhibit improved biological activity. For example, an N-methylated analog of a proline-rich cyclic tetrapeptide from marine bacteria demonstrated enhanced antifungal and anthelmintic potential compared to its non-methylated parent compound. nih.gov This highlights the power of N-methylation in tuning the bioactivity of natural products and their analogs.

Physicochemical Data for Boc-L-Threonine Derivatives

| Property | Value (for Boc-L-Threonine) | Value (for Boc-L-Threonine methyl ester) |

| Molecular Formula | C₉H₁₇NO₅ | C₁₀H₁₉NO₅ |

| Molecular Weight | 219.24 g/mol | 233.26 g/mol cymitquimica.com |

| Appearance | White solid | Viscous liquid chemicalbook.com |

| Melting Point | 80-82 °C chemicalbook.com | Not applicable |

| Boiling Point | Not applicable | 206 °C chemicalbook.com |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. chemicalbook.com | Slightly soluble in water. fishersci.fi |

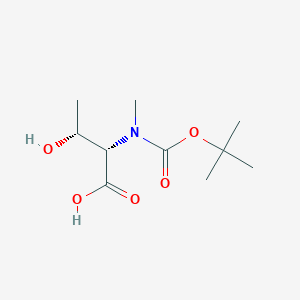

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426687 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-72-2 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc N Methyl L Threonine and Its Derivatives

General Strategies for N-Protected N-Methyl Amino Acid Synthesis

The synthesis of N-methylated amino acids is a crucial step for their incorporation into peptides, which can enhance pharmacokinetic properties such as proteolytic stability and membrane permeability. Several general methods have been developed to produce these valuable building blocks.

Oxazolidinone-Based Approaches

A widely employed and efficient strategy for the N-methylation of amino acids, including threonine, involves the formation of a 5-oxazolidinone (B12669149) intermediate. capes.gov.brnih.gov This method has been successfully applied to the synthesis of N-methyl derivatives for the 20 common L-amino acids. nih.govcdnsciencepub.com The general route begins with an N-protected amino acid, such as a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) derivative, which is cyclized with formaldehyde (B43269) (often in the form of paraformaldehyde) under acidic conditions to form the oxazolidinone ring. researchgate.netwiley.com For amino acids with reactive side chains like threonine, appropriate side-chain protection is necessary. capes.gov.brnih.gov

Table 1: Overview of Oxazolidinone-Based Synthesis

| Starting Material | Key Reagents | Intermediate | Application | Source(s) |

|---|---|---|---|---|

| N-Cbz/Fmoc Amino Acids | Paraformaldehyde, Acid Catalyst (e.g., p-toluenesulfonic acid) | 5-Oxazolidinone | General N-methylation | researchgate.net, wiley.com |

| Fmoc-Cys(StBu)-OH | Formaldehyde | Oxazolidinone | N-methyl cysteine synthesis | acs.org |

| N-carbamoyl α-amino acids | Formaldehyde | Oxazolidinone | N-methyl α-amino acids | rsc.org |

Reductive Cleavage Techniques

The final step in the oxazolidinone-based synthesis is the reductive cleavage of the cyclic intermediate to yield the N-methyl amino acid. highfine.com A prevalent method for this transformation was developed by Freidinger and involves treating the oxazolidinone with a reducing agent in the presence of a strong acid. researchgate.net

The most common combination of reagents is triethylsilane (Et₃SiH) as the reductant and trifluoroacetic acid (TFA) as the acid, often in a solvent like chloroform. researchgate.nethighfine.com This process effectively opens the oxazolidinone ring and reduces the resulting iminium ion to the desired N-methyl group. acs.org The reaction is generally clean and provides the N-methylated amino acid derivative in high yield and purity, often without requiring chromatographic purification. rsc.orgresearchgate.net This method is considered a practical and efficient way to produce these compounds on a large scale. rsc.org

Table 2: Common Conditions for Reductive Cleavage of Oxazolidinones

| Reductant | Acid | Solvent(s) | Key Feature | Source(s) |

|---|---|---|---|---|

| Triethylsilane (Et₃SiH) | Trifluoroacetic acid (TFA) | Chloroform (CHCl₃) | Widely used, efficient | researchgate.net, wiley.com |

| Hydrogen (H₂) | - | Palladium on Carbon (Pd/C) | Quantitative yields | rsc.org |

Direct tert-Butoxycarbonylation of L-Threonine and N-Methyl-L-threonine

The tert-butoxycarbonyl (Boc) group is a fundamental protecting group in peptide synthesis due to its stability under basic and nucleophilic conditions and its facile removal with acid. cdnsciencepub.com The direct N-Boc protection of L-threonine is a straightforward and high-yielding reaction. A common procedure involves reacting L-threonine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a mixed solvent system like methanol (B129727) and water. This method can achieve near-quantitative yields (99%) of N-Boc-L-threonine.

The direct N-methylation of N-Boc protected amino acids is another important route. For N-Boc-O-benzyl-L-threonine, methylation can be accomplished using sodium hydride and methyl iodide in tetrahydrofuran (B95107) (THF). cdnsciencepub.com This reaction proceeds effectively at room temperature. cdnsciencepub.com However, for some amino acids like serine, carrying out the reaction at a lower temperature (e.g., 5 °C) is crucial to suppress side reactions like β-elimination. cdnsciencepub.com The direct tert-butoxycarbonylation of a free N-methyl amino acid would follow similar principles to that of a standard amino acid, typically using Boc₂O and a suitable base. orgsyn.org

Stereoselective Synthesis of Boc-N-methyl-L-threonine Derivatives

The synthesis of this compound requires careful control over two chiral centers to maintain the natural (2S, 3R) configuration of L-threonine. Preserving the stereochemical integrity of these centers is paramount to ensure the biological activity of any resulting peptide.

Control of Chiral Centers in Amino Acid Synthesis

A significant challenge in the synthesis and manipulation of N-methyl amino acids is the risk of racemization at the α-carbon. researchgate.net This is particularly problematic during steps involving the activation of the carboxyl group for peptide coupling, which can proceed through a planar oxazolium intermediate, leading to a loss of stereochemistry. cdnsciencepub.comresearchgate.net The use of urethane-based protecting groups, such as Boc and Fmoc, is known to minimize this risk compared to other acyl-type groups. researchgate.net

The oxazolidinone-based synthesis route is generally highly effective at preserving the chiral integrity of the starting amino acid. researchgate.netd-nb.info The reduction of α-amino acids to their corresponding β-amino alcohols, a common preliminary step, typically proceeds with no perceptible racemization. d-nb.info Subsequent cyclization to the oxazolidinone and its reductive cleavage are also designed to maintain the stereochemistry of the α- and β-carbons. nih.govd-nb.info

Diastereoselective and Enantioselective Routes

Achieving a high degree of stereoselectivity is the primary goal of any synthetic route to chiral molecules like this compound. Diastereoselective and enantioselective methods ensure that the desired stereoisomer is produced in significant excess over other possible isomers.

The synthesis of N-methyl amino acids via the oxazolidinone pathway is considered essentially stereochemically pure. nih.gov The reactions are designed to proceed with retention of configuration at the chiral centers. cdnsciencepub.com For example, the direct reduction of α-amino acids with borane (B79455) to form β-amino alcohols, which are precursors to oxazolidinones, occurs with no noticeable racemization. d-nb.info

Studies on the alkylation of threonine derivatives have shown that the stereochemical outcome is highly dependent on the reaction conditions and the specific conformation of the intermediates. cdnsciencepub.com However, methods that temporarily protect the carboxyl function, such as forming a benzhydryl ester, have been shown to be highly efficient in maintaining the chiral integrity of amino acid precursors during N-methylation, avoiding the need for chromatographic purification to separate diastereomers. researchgate.net The selection of a robust synthetic strategy, like the oxazolidinone method, is therefore critical for producing enantiomerically pure N-methyl-L-threonine for subsequent Boc protection. cdnsciencepub.com

Table 3: Summary of Stereochemical Considerations

| Process | Challenge | Mitigating Factor/Method | Source(s) |

|---|---|---|---|

| Peptide Coupling | Racemization via oxazolium intermediate | Use of urethane (B1682113) protecting groups (Boc, Fmoc) | researchgate.net, researchgate.net |

| N-Methylation | Racemization at α-carbon | Using benzhydryl ester protection; oxazolidinone route | researchgate.net |

| General Synthesis | Maintaining configuration at α and β carbons | Oxazolidinone pathway, borane reduction of amino acids | d-nb.info |

| Deprotection | Racemization during saponification or acidolysis | Careful selection of conditions | capes.gov.br, |

Synthesis of Stereoisomeric Threonine Analogues (e.g., L-allo-Threonine Derivatives)

The synthesis of stereoisomeric threonine analogs, such as L-allo-threonine derivatives, is crucial for exploring the impact of stereochemistry on biological activity. Various methods have been developed to achieve the desired stereoisomers.

One approach involves the epimerization of readily available L-threonine. For instance, treating L-threonine with catalytic salicylaldehyde (B1680747) can yield a mixture of L-threonine and D-allo-threonine. researchgate.net The desired D-allo-threonine can then be separated. researchgate.net Another method utilizes a double inversion at the β-carbon of L-threonine to produce L-allo-threonine derivatives. nih.gov This can be achieved through the formation of a β-lactone intermediate from N-protected L-threonine, followed by a regio- and stereoselective ring-opening reaction. nih.gov

For example, N-(6-Nitroveratryloxycarbonyl)-L-threonine can be converted to its corresponding β-lactone derivative, which is then reacted with a thioacetate (B1230152) anion to yield the protected L-allo-thiothreonine. nih.gov Similarly, stereochemical inversion in the side chain of threonine can be induced via thionyl chloride-mediated oxazoline (B21484) formation and subsequent hydrolysis to provide allothreonine. researchgate.net

The synthesis of phosphothreonine mimetics, which are important for studying protein phosphorylation, also involves the stereoselective synthesis of allo-threonine derivatives. These methods often employ chiral auxiliaries to control the stereochemistry at both the α- and β-carbons. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis, including the preparation of N-methylated amino acids like this compound. Traditional chemical synthesis routes often involve toxic reagents, low yields, and issues with enantiopurity and over-methylation. nih.gov

Green chemistry approaches aim to address these limitations. One promising strategy is the use of dimethyl carbonate (DMC) as a sustainable and cost-effective methylating agent. rsc.org An acid-assisted method using DMC has been developed for the efficient N-methylation, N,O-dimethylation, and N-formylation of various amino acids with high conversions and yields, and without the risk of racemization. rsc.org

Another green alternative is the fermentative production of N-methylated amino acids using engineered microorganisms. nih.govnih.gov This biotechnological approach utilizes enzymes such as methyltransferases, dehydrogenases, and reductases to achieve the desired methylation. nih.govnih.gov Strategies for fermentative production include the use of methylamine (B109427) catabolism pathways, S-adenosyl-L-methionine (SAM)-dependent alkylation, and reductive methylamination of 2-oxoacids. nih.gov These biocatalytic methods offer the advantages of using renewable feedstocks and operating under mild reaction conditions. nih.govnih.gov

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of this compound, with protection on the hydroxyl group or with fluorine substitutions, is essential for their incorporation into complex peptides and for modulating their physicochemical properties.

O-Protected Derivatives (e.g., O-benzyl, O-methyl)

The hydroxyl group of threonine is often protected during peptide synthesis to prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) (Bzl) and methyl (Me) ethers.

The synthesis of N-tert-Butyloxycarbonyl-N-methyl-O-benzyl-L-threonine involves the N-methylation of O-benzyl-L-threonine followed by the introduction of the Boc protecting group. cdnsciencepub.com Alternatively, the N-methylation can be performed on the Boc-protected O-benzyl-L-threonine. cdnsciencepub.com These derivatives are valuable for their use in peptide synthesis. chemicalbook.cominnospk.compeptide.com

Boc-O-methyl-L-threonine is another important derivative used in peptide synthesis and pharmaceutical research. chemimpex.com Its methoxy (B1213986) group can enhance the solubility and stability of the resulting peptides. chemimpex.com The synthesis can be achieved through the methylation of the hydroxyl group of Boc-L-threonine.

| Derivative | Protecting Group (O) | Key Features |

| Boc-N-methyl-O-benzyl-L-threonine | Benzyl (Bzl) | Commonly used in peptide synthesis to prevent side reactions at the hydroxyl group. peptide.com |

| Boc-O-methyl-L-threonine | Methyl (Me) | Enhances solubility and stability of peptides. chemimpex.com |

Trifluoromethylated Threonine Analogues

The introduction of trifluoromethyl (CF3) groups into amino acids can significantly alter their conformational preferences and biological activity. Trifluoromethylated threonine analogues are of particular interest for designing peptide mimics with enhanced stability and specific secondary structures. beilstein-journals.org

Several synthetic routes to trifluoromethylated threonine analogues have been developed. One common strategy involves an aldol (B89426) reaction between a chiral glycine (B1666218) equivalent and trifluoroacetaldehyde (B10831). beilstein-journals.org For instance, a Ni(II) complex of a chiral Schiff base of glycine can react with trifluoroacetaldehyde to produce (2S,3S)-CF3-threonine. beilstein-journals.org

Another approach involves the nucleophilic trifluoromethylation of a suitable aldehyde precursor using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3). beilstein-journals.orguzh.ch For example, (R)-Garner's aldehyde can be reacted with TMS-CF3 to produce an intermediate that can be converted to (2S,3R)-Boc-CF3-Thr(Bzl) in several steps. beilstein-journals.org

The synthesis of these analogues often requires careful control of stereochemistry. Asymmetric dihydroxylation and nucleophilic ring-opening of cyclic sulfates are key steps in some enantioselective syntheses of trifluoromethylated threonine derivatives. researchgate.netacs.org

| Trifluoromethylated Analogue | Stereochemistry | Synthetic Approach |

| (2S,3S)-Boc-CF3-threonine | (2S,3S) | Aldol reaction of a chiral Ni(II)-glycine complex with CF3CHO. beilstein-journals.org |

| (2S,3R)-Boc-CF3-Thr(Bzl) | (2S,3R) | Nucleophilic trifluoromethylation of (R)-Garner's aldehyde. beilstein-journals.org |

Dehydrodipeptide Synthesis from L-Threonine and Boc-N-methyl Amino Acids

Dehydroamino acids are unsaturated amino acid residues that can be incorporated into peptides to introduce conformational constraints and improve metabolic stability. magtech.com.cn Dehydrodipeptides containing a dehydrobutyrine residue can be synthesized from L-threonine.

A common method involves the synthesis of a dipeptide from L-threonine and an N-Boc protected amino acid. nih.govresearchgate.net The C-terminus of L-threonine is typically protected, for example, as an allyl ester. nih.govresearchgate.net The resulting dipeptide then undergoes a β-elimination reaction to form the dehydrobutyrine residue. nih.govresearchgate.net This elimination is often promoted by reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like 4-dimethylaminopyridine (B28879) (DMAP) or tetramethylguanidine (TMG). nih.govresearchgate.netmdpi.com The geometry of the resulting double bond is typically the Z-isomer. nih.gov

This methodology has been applied to synthesize various dehydrodipeptides by coupling different N-Boc amino acids with L-threonine esters. nih.govresearchgate.net The resulting dehydrodipeptides are valuable building blocks for the synthesis of more complex, conformationally restricted peptides. magtech.com.cn

| Starting Materials | Key Reagents for Elimination | Product |

| Boc-L-amino acid, L-Threonine allyl ester | Boc2O, DMAP, TMG | Boc-L-aminoacyl-(Z)-dehydrobutyrine allyl ester |

Advanced Derivatization and Functionalization of Boc N Methyl L Threonine

Modification of the Hydroxyl Group in the Threonine Side Chain

Common modifications to the hydroxyl group involve the formation of ethers, which are stable under a variety of reaction conditions. The benzyl (B1604629) ether is a frequently used protecting group, yielding Boc-N-methyl-O-benzyl-L-threonine . netascientific.com This derivative offers enhanced stability and is a valuable building block for complex peptides and in pharmaceutical research. netascientific.com The benzyl group can be removed under reductive conditions, such as catalytic hydrogenation.

Another common modification is methylation, resulting in Boc-O-methyl-L-threonine . chemimpex.com This modification permanently alters the side chain's polarity and hydrogen-bonding capability. This derivative is used as a key building block in the synthesis of peptides for drug development and biological studies. chemimpex.com The methoxy (B1213986) group can enhance the solubility and stability of the resulting peptide. chemimpex.com In addition to protection, these modifications can be used to fine-tune the biological activity and physical properties of the final molecule.

| Derivative Name | Modification | Purpose/Application | Reference |

|---|---|---|---|

| Boc-N-methyl-O-benzyl-L-threonine | Benzylation (Benzyl ether formation) | Protection of the hydroxyl group during peptide synthesis; used in drug development and protein engineering. | netascientific.com |

| Boc-O-methyl-L-threonine | Methylation (Methyl ether formation) | Permanent modification to alter polarity and stability; used in peptide synthesis and medicinal chemistry. | chemimpex.com |

| Boc-O-tert-butyl-L-threonine | tert-Butylation (tert-Butyl ether formation) | Acid-labile protection of the hydroxyl group, compatible with Fmoc-based peptide synthesis. | peptide.com |

Reactions at the Carboxyl Functionality for Coupling

The formation of a peptide bond requires the activation of the carboxyl group of an amino acid. mdpi.com For N-methylated amino acids like this compound, this step presents a significant challenge due to the increased steric hindrance at the nitrogen atom of the incoming amino acid, which slows down the coupling reaction. wiley.com This can lead to incomplete reactions and potential side reactions, such as diketopiperazine formation, especially at the dipeptide stage. uniurb.itpeptide.com

To overcome these hurdles, highly reactive coupling reagents are necessary to ensure efficient amide bond formation. wiley.com Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used with additives like 1-Hydroxybenzotriazole (HOBt), can be effective, but modern phosphonium (B103445) and uronium/aminium salt-based reagents are often preferred for their superior efficiency and lower risk of racemization. mdpi.compeptide.com

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven to be particularly effective for coupling sterically demanding N-methylated amino acids. wiley.compeptide.com PyAOP, for instance, is noted for its high efficiency in coupling N-protected N-methyl amino acids. peptide.com Another classical approach is the mixed anhydride (B1165640) method, where the carboxylic acid is activated by reacting with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary base like N-methylmorpholine. google.com

| Reagent Class | Specific Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Highly reactive, fast reaction times, reduced racemization. HATU and COMU are particularly efficient for sterically hindered couplings. | wiley.compeptide.com |

| Phosphonium Salts | PyAOP, PyBOP, BOP | Very effective for N-methylated amino acids and for cyclization reactions. PyAOP is a preferred choice. | wiley.compeptide.com |

| Carbodiimides | DCC, DIC (often with additives like HOBt or OxymaPure) | Commonly used but can be less efficient for N-methylated residues and may require additives to suppress racemization. | wiley.compeptide.com |

| Acid Anhydrides | Mixed Anhydrides (e.g., with isobutyl chloroformate) | A classical method of activation that can be highly effective. | google.com |

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. libretexts.org Threonine derivatives, including this compound, are valuable in this field, particularly in the development of complex biopharmaceuticals like antibody-drug conjugates (ADCs). chemimpex.commedchemexpress.com

In the context of ADCs, the threonine side chain can serve as a conjugation handle. After the peptide chain is synthesized and the side-chain protecting group (e.g., benzyl or tert-butyl) is removed, the newly exposed hydroxyl group provides a site for attaching a linker molecule. chemscene.com This linker can then be connected to a cytotoxic drug. This strategy allows for the precise placement of the drug payload onto the antibody, which is a critical factor in the efficacy and safety of an ADC. google.com

Furthermore, N-terminal threonine residues in proteins or peptides can be selectively oxidized with periodate (B1199274) to generate a glyoxylyl group (an aldehyde). libretexts.orgrsc.org This aldehyde can then undergo highly specific ligation reactions with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone linkages. rsc.org While this method is typically applied to N-terminal residues, it highlights the unique reactivity of the threonine structure that can be exploited for bioconjugation. The use of threonine derivatives in bioconjugation helps in attaching biomolecules to drugs or imaging agents, thereby improving targeted delivery in medical applications. chemimpex.com

Incorporation into Complex Molecular Architectures and Peptidomimetics

The incorporation of N-methylated amino acids is a powerful strategy in medicinal chemistry to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. wiley.com this compound is a key building block in this endeavor. chemimpex.com

The N-methyl group introduces a conformational constraint on the peptide backbone, restricting the rotation around the Cα-N bond. This pre-organizes the peptide into a specific conformation, which can lead to enhanced receptor selectivity and binding affinity. wiley.com Moreover, the N-methyl group shields the adjacent peptide bond from proteolytic enzymes, significantly increasing the metabolic stability and in vivo half-life of the peptide drug. wiley.com These attributes are crucial for developing orally bioavailable peptide-based therapeutics.

This compound and its derivatives have been incorporated into a variety of complex structures. These include cyclic peptides, where the conformational rigidity imparted by N-methylation is particularly beneficial for achieving the desired bioactive shape. chemimpex.com It is also used in the synthesis of linear peptides designed to mimic specific protein structures, such as β-strands. beilstein-journals.org For example, research has shown the synthesis of pentapeptides containing threonine analogues to study their conformational preferences. beilstein-journals.org The unique structural features of threonine derivatives also allow for their use in creating novel therapeutic agents and in the development of biodegradable polymers for medical devices and drug delivery systems. In the synthesis of protease inhibitors, N-Boc protected amino acids are fundamental components in constructing the peptidomimetic backbone. nih.gov

Applications of Boc N Methyl L Threonine in Peptide Chemistry

Role as a Key Building Block in Peptide Synthesis

Boc-N-methyl-L-threonine is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and also methylated. innospk.commedchemexpress.com This dual modification makes it an invaluable reagent for introducing N-methylated threonine residues during peptide synthesis. netascientific.comchemimpex.com The Boc group serves as a temporary protecting group, preventing the amino terminus from reacting while the carboxyl group is activated for coupling with another amino acid. iris-biotech.dersc.org The presence of the N-methyl group is a permanent structural feature that will be part of the final peptide backbone. nih.gov The synthesis of N-methylated amino acids like this compound can be challenging, often requiring specific strategies to avoid side reactions and ensure enantiomeric purity. nih.govwiley.comacs.org Methods like the reductive ring-opening of 5-oxazolidinones or the N-methylation of N-protected amino acids are commonly employed. acs.orgacs.orgcdnsciencepub.com Once synthesized, this building block is ready for incorporation into peptide sequences using established synthesis methodologies. acs.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. iris-biotech.deacs.org The use of N-methylated amino acid building blocks like this compound in SPPS presents unique challenges, primarily due to steric hindrance. researchgate.netresearchgate.net The N-methyl group makes the amino group a secondary amine, which is less nucleophilic and more sterically hindered than a primary amine, slowing down the coupling reaction. wiley.com

Two primary strategies dominate SPPS: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods. iris-biotech.deluxembourg-bio.com In the Boc strategy, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with an acid like trifluoroacetic acid (TFA). iris-biotech.deluxembourg-bio.com Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). luxembourg-bio.com When incorporating this compound, the standard Boc-SPPS protocol is followed, but the coupling step requires special attention. google.com

The coupling of a protected N-methylated amino acid to another N-methylated residue is particularly difficult. researchgate.net To overcome the low reactivity, highly efficient coupling reagents are necessary. wiley.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven effective for these sterically demanding couplings. wiley.comresearchgate.net Additionally, optimizing reaction conditions, such as repeating the coupling step, can improve yields. researchgate.net

| Challenge in SPPS | Methodological Solution | Key Reagents | Source |

| Steric hindrance from N-methyl group | Use of highly reactive coupling reagents | HATU, PyAOP, COMU, DIC/HOAt | wiley.comresearchgate.net |

| Incomplete coupling reactions | Repeating the coupling cycle | Standard SPPS reagents | researchgate.net |

| Difficult coupling to another N-methylated residue | Optimization of coupling reagents and conditions | PyBOP/HOAt | researchgate.net |

| Potential for side reactions during cleavage | Careful selection of cleavage cocktail and conditions | TFA, scavengers (e.g., anisole) | wiley.comluxembourg-bio.com |

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of complex or sterically hindered sequences where solid-phase methods might fail. researchgate.netresearchgate.net In solution-phase synthesis, all reactants are dissolved in an appropriate organic solvent, and the product of each step is isolated and purified before proceeding to the next. nih.gov

The incorporation of this compound in solution-phase synthesis follows the general principles of peptide bond formation but requires careful optimization to ensure high yields and prevent racemization. researchgate.netnih.gov Classical peptide synthesis in solution often involves activating the carboxyl group of the incoming amino acid (e.g., this compound) with a reagent like isobutylchloroformate (IBCF) or using coupling agents like HBTU/HOBt. beilstein-journals.org

An efficient method for the site-specific N-methylation of peptides already assembled in solution has also been developed. nih.gov This involves the synthesis of peptides with an N-nosyl protecting group, followed by methylation with diazomethane. This approach has been shown to produce N-methylated oligopeptides in excellent yield and purity without significant racemization. nih.gov However, for incorporating specific N-methylated residues like threonine, the use of a pre-synthesized building block such as this compound is more direct. researchgate.net The synthesis of peptide fragments in solution, which are then ligated to form the final peptide, is another common strategy, especially for large and complex targets like the immunosuppressant cyclosporine O. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Design and Synthesis of Modified Peptides

The incorporation of this compound is a deliberate design choice aimed at creating modified peptides with enhanced properties. nih.govresearchgate.net N-methylation is a minimal but powerful modification that can profoundly alter a peptide's biological activity, stability, and conformational preferences. nih.govresearchgate.net

Introducing an N-methyl group onto the peptide backbone eliminates the amide proton, which is a hydrogen bond donor. upc.edu This seemingly small change has significant consequences. Structurally, it removes a key element involved in the formation of secondary structures like α-helices and β-sheets, which rely on hydrogen bonding between backbone amides. upc.edu Chemically, the N-methyl group enhances the peptide's resistance to proteolytic enzymes, which often recognize and cleave specific peptide bonds; the altered stereoelectronic properties of the N-methylated amide bond hinder this recognition. google.comresearchgate.net This increased stability is a major driver for the use of building blocks like this compound in therapeutic peptide design. nih.govresearchgate.net Furthermore, the addition of the methyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. google.com

The influence of N-methylation on peptide conformation is complex and context-dependent. researchgate.net The loss of the amide hydrogen bond donor capability disrupts standard secondary structures but can favor others, such as specific types of β-turns. researchgate.net The steric clash between the N-methyl group and adjacent side chains can also influence the local conformation. A significant consequence of N-methylation is its effect on the cis-trans isomerization of the peptide bond. While typical peptide bonds strongly prefer the trans conformation, the energy barrier between the cis and trans isomers is much lower for an N-methylated peptide bond. researchgate.net This can lead to a population of both isomers in solution, increasing the conformational diversity of the peptide. However, in specific sequence contexts, N-methylation can strongly favor a particular conformation, such as a βVI-turn, which is characterized by a cis amide bond. researchgate.net This ability to control local and global conformation is a powerful tool for peptide design. researchgate.netnih.gov

| Conformational Effect | Structural Basis | Consequence | Source |

| Disruption of α-helices/β-sheets | Removal of amide proton (H-bond donor) | Reduced propensity for standard secondary structures | upc.edu |

| Favoring β-turns | Can stabilize specific turn types (e.g., βVI-turn) | Induces specific folds in the peptide backbone | researchgate.net |

| Increased cis amide bond population | Lowered energy barrier between cis and trans isomers | Increased conformational heterogeneity or stabilization of cis-requiring structures | researchgate.net |

| Enhanced enzymatic stability | Steric/electronic alteration of the peptide bond | Increased half-life in biological systems | nih.govgoogle.comresearchgate.net |

Peptidomimetics Incorporating this compound for Conformational Control

Synthesis of Bioactive Peptides and Lipopeptides

The incorporation of N-methylated amino acids is a hallmark of many biologically active natural peptides, often conferring increased metabolic stability, enhanced membrane permeability, and specific conformational constraints. This compound serves as a crucial building block in the laboratory synthesis of several such complex molecules, including notable depsipeptides with significant therapeutic potential. Its use allows for the precise installation of the N-methyl-L-threonine residue, which is a common feature in marine-derived natural products like tamandarins, didemnins (B1670499), and microcolins. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in these multi-step syntheses, providing stable protection of the N-terminal amine under various coupling conditions while allowing for selective removal when required. nih.govd-nb.info

Application in Tamandarin Synthesis

The tamandarins are a family of cyclic depsipeptides structurally related to the didemnins, exhibiting potent antitumor, antiviral, and immunosuppressive activities. researchgate.netacs.org The total synthesis of these molecules is a complex undertaking where the strategic use of protected amino acids is paramount. This compound, or derivatives formed from it, are key components in constructing the peptide backbone.

In the total synthesis of tamandarin B, for example, a key "western fragment," Boc-(R)-MeLeu-(S)-Thr[Z-(S)-MeTyr(Me)]-(3S,4R,5S)-Ist(TBDMS)-OH, was prepared from isostatine (B12759420) derivatives. researchgate.net This highlights that while the core N-methyl-threonine structure is essential, its protecting groups may be manipulated during the synthesis. In other approaches, the Tyr-Thr fragment was prepared by esterifying N-Boc-Thr-OBn with a protected and dimethylated L-Tyrosine derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form the depsipeptide bond. nih.gov

Table 1: Comparison of Macrolactamization Yields in Tamandarin B Analogue Synthesis nih.gov

| Cyclization Site (Amide Bond Formation) | Coupling Reagents | Yield |

| Proline (Pro4) - Aromatic Moiety | Not specified | 65% |

| Norstatine (Nst1) - Threonine (Thr6) | Not specified | 15% |

Application in Microcolin B Analogue Synthesis

Microcolins A and B are immunosuppressive lipopeptides isolated from the marine cyanobacterium Lyngbya majuscule. derpharmachemica.com The synthesis of analogues of these compounds is pursued to explore their structure-activity relationships. In the synthesis of an octanoyl and acetyl analogue of microcolin B, a key dipeptide segment, N-Boc-N-Methyl-L-Leucil-L-threonin-benzyl ester, was utilized. derpharmachemica.com

The synthetic sequence involved several key steps where the Boc-protected N-methylated threonine derivative was central. The hydroxyl group of the threonine residue within the N-Boc-N-methyl-L-leucyl-L-threonine benzyl (B1604629) ester was protected with a 2-(methoxyethoxy)methyl (MEM) group using diisopropylethylamine and MEM-Cl, achieving a high yield. derpharmachemica.com This protected dipeptide was then debenzylated to yield the corresponding carboxylic acid, which served as a precursor for further elongation of the peptide chain. derpharmachemica.com

Table 2: Key Reaction Yields in the Synthesis of a Microcolin B Analogue Fragment derpharmachemica.com

| Reaction Step | Starting Material | Reagents | Product | Yield |

| Hydroxyl Protection | N-Boc-N-methyl-L-leucyl-L-threonine benzyl ester | Diisopropylethylamine, MEM-Cl | N-Boc-N-methyl-L-leucyl-L-threonine(OMEM) benzyl ester | 81% |

| Debenzylation | N-Boc-N-methyl-L-leucyl-L-threonine(OMEM) benzyl ester | 10% Pd-C, H₂ | N-Boc-N-methyl-L-leucyl-L-threonine(OMEM) | 94% |

Role in Didemnin Synthesis

The didemnins are a class of highly potent cyclic depsipeptides that were among the first marine natural products to enter clinical trials for cancer treatment. arxiv.orgresearchgate.net Their structure is characterized by a 23-membered depsipeptide macrocycle with a side chain attached to the nitrogen of a threonine residue. acs.orgnih.gov

The synthesis of didemnins requires the preparation of several non-standard amino acids, including N-methylated residues. Efficient routes to the constituent parts of didemnins have been developed where Boc-protected amino acids are key starting materials. researchgate.net For instance, N-methyl-L-leucine and N,O-dimethyl-L-tyrosine were prepared from their respective Boc- and Z-protected precursors. researchgate.netresearchgate.net In the synthesis of dehydrodidemnin B (Aplidin), N-Boc-L-Threonine was used as a starting point. It was first protected as a phenacyl ester, then esterified with a modified tyrosine building block to form a protected didepsipeptide. drugfuture.com This fragment was then carried forward through multiple steps, including macrocyclization, to form the final product. drugfuture.com

The strategic use of Boc protection, often in conjunction with other protecting groups like benzyl (Bn) and fluorenylmethoxycarbonyl (Fmoc), allows for a convergent synthesis strategy, where large fragments of the molecule are prepared separately and then coupled together. researchgate.netmdpi.com This approach is critical for managing the complexity of synthesizing molecules like the didemnins.

Role in Drug Discovery and Development

Utilization as a Building Block for Novel Therapeutic Agents

Boc-N-methyl-L-threonine is a versatile building block used in the creation of new therapeutic agents, particularly in peptide-based drug development. netascientific.cominnospk.com Its structure is incorporated into larger molecules to introduce specific properties. The N-methyl group is a key feature found in many natural products with potent biological activities. researchgate.net By using this compound in synthesis, researchers can create peptide analogues with modified backbones.

This modification can lead to several advantages, such as increased resistance to enzymatic degradation by proteases, which is a common challenge in the development of peptide drugs. nih.gov The N-methylation alters the peptide's conformational flexibility and hydrogen bonding capacity, which can lead to improved binding affinity and selectivity for its biological target. Researchers utilize this building block in the solid-phase or solution-phase synthesis of complex peptides and peptidomimetics designed to treat a range of diseases. researchgate.net Its derivatives are also explored for their potential to create compounds with improved efficacy. netascientific.com For instance, derivatives of threonine are used in the development of biodegradable polymers for medical devices and drug delivery systems.

| Application Area | Role of Threonine Derivative | Desired Outcome |

| Peptide Synthesis | Serves as a protected building block. chemimpex.comnetascientific.com | Creation of complex peptide structures for drug development. chemimpex.com |

| Natural Product Analogs | Mimics structures found in nature, such as in cyclosporin. | Development of potent therapeutic agents (e.g., immunosuppressants). |

| Bioconjugation | Facilitates the attachment of biomolecules to other agents. chemimpex.com | Enhanced functionality of therapeutic agents. chemimpex.com |

| Biopolymers | Used to develop biodegradable polymers. | Creation of materials for medical devices and controlled-release drug delivery. |

Development of Enzyme Inhibitors and Modulators

Threonine derivatives, including N-methylated versions, are valuable in the design of specific enzyme inhibitors and modulators. The structural modifications inherent in this compound can enhance a molecule's ability to fit into an enzyme's active site and block its activity.

The N-methylation of the peptide backbone can confer a conformational rigidity that is favorable for binding to a target enzyme. This modification can also increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets. By strategically placing N-methylated amino acids like this compound within a peptide sequence, medicinal chemists can fine-tune the inhibitor's potency and selectivity. For example, threonine analogues are being explored for the development of enzyme inhibitors where precise interactions with target proteins are essential. The synthesis of N-Boc-ADDA, a unique amino acid component of several serine/threonine phosphatase inhibitors, highlights the importance of Boc-protected amino acids in creating potent enzyme modulators. capes.gov.br

| Enzyme Inhibitor Strategy | Role of Threonine Derivative | Research Finding |

| Targeted Peptide Inhibitors | Incorporated into peptide sequences to block enzyme function. | N-methylation can enhance binding affinity and selectivity for the target. |

| Antiviral Drugs | Used as a building block for drugs targeting viral enzymes. | Threonine analogues are explored for their ability to achieve precise interactions with viral proteins. |

| Serine/Threonine Phosphatase Inhibitors | Boc-protected amino acids serve as key precursors. capes.gov.br | The unique amino acid N-Boc-ADDA is a component of several natural product inhibitors. capes.gov.br |

Applications in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. Amino acids and their derivatives are essential components in the design of ADCs, often serving as part of the linker that connects the antibody to the drug.

The chemical properties of threonine derivatives make them suitable for use in these linker systems. They can provide a stable connection between the antibody and the payload, ensuring the ADC remains intact in circulation until it reaches the target tumor cell. Upon internalization, the linker is designed to be cleaved, releasing the cytotoxic drug. This compound derivatives can be utilized in the synthesis of these complex drug-linker constructs. chemscene.commedchemexpress.com A patent for new ADCs targeting FGFR2 describes a synthetic process that uses a derivative of N-methyl-L-threonine to create a component of the final conjugate, demonstrating its direct application in this therapeutic modality. google.com

| Component | Function in ADC | Relevance of Threonine Derivative |

| Linker | Connects the antibody to the cytotoxic drug. | Provides a stable, cleavable scaffold for the conjugate. |

| Drug-Linker Synthesis | Used as a chemical building block for the payload component. chemscene.comgoogle.com | Enables the construction of complex auristatin-based payloads for ADCs. google.com |

Strategies for Enhancing Bioavailability and Efficacy of Drug Candidates

Furthermore, modifying amino acids can improve a drug's physicochemical properties, such as solubility and stability. netascientific.com For example, creating derivatives of active pharmaceutical ingredients with L-threonine has been shown to enhance therapeutic benefits by overcoming biopharmaceutical barriers. google.com The unique structure of N-methylated amino acids can also facilitate passage across biological membranes, improving drug absorption and distribution to the site of action. nih.gov These modifications ultimately allow for the creation of drug candidates with more favorable pharmacokinetic profiles and enhanced therapeutic effects. netascientific.cominnospk.com

| Strategy | Effect of N-methyl-L-threonine Incorporation | Outcome |

| Increase Metabolic Stability | The N-methyl group sterically hinders protease enzymes. nih.gov | Reduced degradation, leading to longer half-life and improved bioavailability. nih.gov |

| Improve Solubility | The modified structure can enhance solubility compared to the parent compound. netascientific.com | Better formulation characteristics and absorption. netascientific.com |

| Enhance Membrane Permeability | N-methylation can increase lipophilicity. | Improved ability to cross cell membranes and reach the target site. nih.gov |

| Optimize Binding Affinity | Alters peptide conformation for a better fit with the biological target. | Increased drug potency and efficacy. |

Spectroscopic Characterization and Conformational Analysis of Boc N Methyl L Threonine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Boc-N-methyl-L-threonine and its derivatives.

¹H NMR and ¹³C NMR Investigations for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of synthesized amino acid derivatives. For N-methylated threonine derivatives, ¹H NMR spectra provide key information. For instance, in a study of N-ferrocenoyl-L-threonine methyl ester, the methyl group protons of the threonine side chain were observed as a doublet at approximately 1.16 ppm. dcu.ie In more complex peptide structures, the chemical shifts can vary, but the characteristic splitting patterns remain vital for assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Studies on various N-Boc-L-amino acids have shown that the chemical shifts of the carbonyl carbons are sensitive to the solvent environment. mdpi.com For N-Boc-L-threonine, it was noted that intramolecular hydrogen bonding, potentially between the side-chain hydroxyl group and the carbonyl groups, can influence these shifts, making them less susceptible to solvent effects in aprotic solvents compared to protic ones. mdpi.comresearchgate.net The presence of rotational isomers (rotamers) across the amide bond is a common feature in N-acylated amino acids, often leading to the observation of multiple signals for a single nucleus in both ¹H and ¹³C NMR spectra. beilstein-journals.org

A general synthesis method for N-methyl amino acids involves the use of a 5-oxazolidinone (B12669149) precursor, which is subsequently subjected to reductive cleavage to yield the final N-methylated product. google.com The characterization of these products and their intermediates relies heavily on NMR data to confirm the success of each synthetic step.

Table 1: Representative NMR Data for Threonine Derivatives Note: Exact chemical shifts for this compound are not consistently available in the literature and can vary significantly based on solvent, concentration, and temperature. The data below is illustrative for related compounds.

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Threonine CH₃ (side chain) | ~1.2 |

| ¹H | N-CH₃ | ~2.9-3.2 |

| ¹H | α-CH | ~4.0-4.5 |

| ¹H | β-CH | ~3.8-4.3 |

| ¹³C | Boc C(CH₃)₃ | ~28.0 |

| ¹³C | Boc C (CH₃)₃ | ~80.0 |

| ¹³C | N-CH₃ | ~32.0 |

| ¹³C | α-C | ~58.0-60.0 |

| ¹³C | β-C | ~68.0 |

| ¹³C | Threonine CH₃ (side chain) | ~18.0-20.0 |

| ¹³C | Carboxyl C=O | ~170.0-172.0 |

| ¹³C | Boc C=O | ~155.0-156.0 |

2D NMR Techniques for Detailed Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in larger peptide derivatives, two-dimensional (2D) NMR techniques are indispensable. Techniques such as TOCSY (Total Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. beilstein-journals.org

TOCSY helps in identifying all protons within a single amino acid residue's spin system.

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connections.

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular structure, confirming the sequence in peptides, and assigning quaternary carbons like the carbonyls. google.com

ROESY or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation and identifying the presence of specific secondary structures like β-turns. mdpi.com For example, ROESY spectra have been used to identify interconverting syn- and anti-rotamers of the carbamate (B1207046) group in Boc-protected pentapeptides. beilstein-journals.org

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool used to confirm the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. For instance, in the synthesis of a peptide precursor, HRMS was used to confirm the calculated mass for C₉H₁₅NO₆Na as 240.0848, with the found value being 240.0858, validating the structure. rsc.org MS analysis was also crucial in identifying the formation of an unexpected heterocyclic product during a reaction involving an N-methylated amino acid derivative, where the molecular weight was found to be 495. google.com

Advanced Spectroscopic Methods (e.g., UV-Vis, IR, Circular Dichroism)

While NMR and MS are primary tools for structure, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying key functional groups. The presence of the Boc protecting group and the peptide backbone can be confirmed by characteristic absorption bands. acs.org Typical absorptions include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching, and the strong carbonyl (C=O) stretching bands of the urethane (B1682113) (Boc group) and the carboxylic acid or ester, typically found in the 1650-1760 cm⁻¹ region. rsc.org These bands can also provide insights into hydrogen bonding. acs.org

UV-Vis Spectroscopy : this compound itself does not have a strong chromophore to be analyzed by UV-Vis spectroscopy in the standard range. However, when incorporated into larger systems containing chromophoric groups like ferrocene, UV-Vis is used to characterize the electronic properties of the resulting conjugate. dcu.ie

Circular Dichroism (CD) : CD spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, including peptides and their derivatives, in solution. acs.orgrsc.org The N-methylation of a peptide backbone can significantly influence its conformational preferences, which can be monitored by CD. nih.gov For example, CD studies on cyclic tetrapeptides have been used to differentiate between βI and βII turn structures, with the spectra being highly sensitive to the peptide's conformation, which is in turn influenced by the solvent. rsc.org The introduction of N-methyl groups can disrupt or stabilize specific hydrogen-bonding patterns, leading to observable changes in the CD spectrum. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used alongside experimental techniques to explore the conformational landscape of flexible molecules like this compound.

Conformational Search and Energy Minimization Studies

Molecular mechanics (MM) and quantum mechanics (QM) calculations are employed to investigate the possible conformations of a molecule and their relative energies. Conformational search algorithms, such as Monte Carlo methods, are used to explore the potential energy surface of the molecule to find low-energy structures. acs.org These studies can predict the most stable conformations, including the orientation of the Boc group and the side chain, as well as intramolecular hydrogen bonding patterns. mdpi.comresearchgate.net

For peptides containing N-methylated residues, computational studies can help rationalize the observed structural preferences. For example, molecular modeling has been used to study how the protection state of an N-terminal amino group affects the ability of side chains to interact, which is crucial in peptide synthesis. acs.org Similarly, in studies of peptidomimetics, computational tools are used to assess the propensity of molecules to adopt defined secondary structures like α-helices or β-turns by measuring parameters such as dihedral angles and interatomic distances in the energy-minimized conformers. acs.org These in silico analyses provide a structural basis for interpreting experimental data from NMR and CD spectroscopy. beilstein-journals.org

Molecular Dynamics Simulations for Peptide Conformation

The introduction of an N-methyl group to an amino acid residue within a peptide sequence, such as in this compound, has significant conformational consequences. A primary effect is the elimination of the amide proton, which removes its ability to act as a hydrogen bond donor. This seemingly small modification can dramatically alter the secondary structure by destabilizing or modifying typical hydrogen bonding patterns that are crucial for structures like helices and sheets. mdpi.com

MD simulations of peptides incorporating N-methylated residues have revealed that this modification can significantly restrict the available conformational space of the peptide backbone. rsc.org This restriction is due to steric hindrance, often referred to as pseudoallylic strain, between the N-methyl group and adjacent atoms. rsc.org This strain can influence the preference for cis or trans conformations of the N-methylated peptide bond. In homochiral sequences (e.g., L-L or D-D), there is a higher probability of the N-methylated bond adopting a cis conformation, while in heterochiral sequences (e.g., L-D or D-L), the trans conformation is strongly favored. rsc.orgresearchgate.net

Furthermore, MD simulations have been instrumental in refining and validating structural models derived from experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For complex molecules like cyclic peptides, where NMR data may be sparse, MD simulations can effectively sample the conformational landscape and help identify the most populated and energetically favorable structures. nih.gov For instance, in studies of cyclic pentaalanine peptides with systematic N-methylation, MD simulations in explicit solvent were used to refine structures derived from distance geometry calculations based on 2D-NMR data. nih.gov

The choice of force field in MD simulations is critical for accurately modeling the behavior of N-methylated peptides. Different force fields may yield varying results, highlighting the importance of careful parameterization and validation against experimental data to ensure the reliability of the simulations. nih.gov

Prediction of Conformational Preferences in Peptide Structures

The incorporation of this compound into a peptide chain introduces predictable conformational preferences that can be leveraged in peptide design. The steric and electronic effects of the N-methyl group are key determinants of these preferences.

A significant consequence of N-methylation is its influence on the cis/trans isomerization of the peptide bond. The energy barrier for this isomerization is generally lowered in N-methylated peptides compared to their non-methylated counterparts. rsc.org This can lead to a mixture of cis and trans conformers in solution, adding to the conformational complexity. However, the specific sequence and neighboring residues play a crucial role in determining the dominant conformer. rsc.orgresearchgate.net

Studies on model dipeptides have shown that the conformational perturbations induced by N-methylation are highly dependent on the chirality of the flanking residues. researchgate.net Homochiral sequences containing an N-methylated residue often show a strong preference for a βVI-folded conformation, which includes a cis amide bond. researchgate.net Conversely, heterochiral sequences tend to maintain a βII-folded conformation with a trans middle amide bond, similar to their non-methylated analogs. researchgate.net

The presence of the β-methyl group in the threonine side chain, in addition to the N-methylation, further restricts the conformational freedom. This is in contrast to N-methylated serine, where the absence of the β-methyl group allows for more flexibility. frontiersin.org This increased structural rigidity in peptides containing N-methylated threonine can be advantageous in designing peptides with well-defined and stable secondary structures. frontiersin.org

Computational methods, including quantum chemical calculations and MD simulations, are pivotal in predicting these conformational preferences. rsc.orgbeilstein-journals.org For example, MD simulations on pentapeptides have demonstrated that incorporating fluorinated threonine analogs can stabilize extended β-strand-like conformations. beilstein-journals.org These predictive capabilities allow for the rational design of peptidomimetics with specific structural and, consequently, biological properties. By understanding the conformational biases introduced by this compound, researchers can strategically place this modified amino acid within a peptide sequence to induce desired folds or to stabilize particular secondary structures.

Below is a data table summarizing the impact of N-methylation on peptide conformation based on research findings.

| Property | Effect of N-Methylation | Key Findings | References |

| Hydrogen Bonding | Eliminates the amide proton as a hydrogen bond donor. | Destabilizes or modifies secondary structures like helices and sheets. | mdpi.com |

| Conformational Space | Restricts the available conformational space of the peptide backbone. | Pseudoallylic strain between the N-methyl group and adjacent atoms is a major factor. | rsc.org |

| Cis/Trans Isomerization | Lowers the energy barrier for cis/trans isomerization. | The preference for cis or trans is highly dependent on the chirality of neighboring residues. | rsc.orgresearchgate.netrsc.org |

| Backbone Conformation | Induces specific turn types. | Homochiral sequences often favor βVI-turns with a cis amide bond; heterochiral sequences favor βII-turns with a trans amide bond. | researchgate.net |

| Structural Rigidity | Increases overall structural rigidity, especially in combination with the threonine side chain. | The β-methyl group of threonine contributes to greater conformational restriction compared to serine. | frontiersin.org |

Analytical Methodologies Involving Boc N Methyl L Threonine

Chiral Separation Techniques for Isomers and Diastereomers

Chiral separation is paramount in the analysis of Boc-N-methyl-L-threonine to ensure stereochemical purity, which is crucial for its application in peptide synthesis and drug development. netascientific.cominnospk.com Both gas and liquid chromatography are powerful tools for achieving this separation.

Gas chromatography is a well-established technique for the enantioseparation of amino acids, provided they are converted into volatile derivatives. researchgate.netoup.com For a compound like this compound, this typically involves an additional derivatization step, as the Boc-protected amino acid itself is not sufficiently volatile for GC analysis. thermofisher.com

The process generally requires the removal of the acid-labile Boc group, followed by esterification of the carboxyl group and acylation of the amino and hydroxyl groups to create a volatile derivative. researchgate.netfishersci.co.uk For instance, N(O,S)-trifluoroacetyl-O-isopropyl esters are common derivatives for GC analysis. researchgate.net

Once derivatized, the separation of the four stereoisomers of N-methyl-threonine can be performed on a chiral stationary phase (CSP). oup.com Cyclodextrin-based columns and phases like Chirasil-Val are commercially available and widely used for resolving complex mixtures of amino acid enantiomers. researchgate.netsigmaaldrich.com The choice of the specific chiral column can significantly impact the resolution of the diastereomers and enantiomers. oup.comsigmaaldrich.com A study demonstrated the successful resolution of all four isomers of threonine as their N,O-bis-isobutoxycarbonyl-derivatives on a Chirasil-D-Val column. oup.com

Table 1: Examples of Chiral GC Columns for Amino Acid Separation

| Chiral Stationary Phase (CSP) | Common Application | Derivative Type | Reference |

|---|---|---|---|

| Chirasil-L-Val | Enantioselective separation of various amino acids | N-propionyl-tert-butylamide polysiloxane | researchgate.net |

| Cyclodextrin-based (e.g., Lipodex E) | Enantiomeric separation of amino acids | Alkoxycarbonyl alkyl esters |

High-Performance Liquid Chromatography (HPLC) offers two primary strategies for chiral separation: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).

The indirect method involves reacting the amino acid mixture with a homochiral reagent to form diastereomeric pairs. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column, such as a reversed-phase C18 column. mdpi.comresearchgate.netresearchgate.net A widely used CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogues. nih.govjst.go.jp For secondary amines like N-methylated amino acids, analogues such as N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) have been shown to be effective. researchgate.net This method is highly reliable for determining the presence of D-amino acids and other isomers in a sample. researchgate.net

Direct separation on a CSP is also a powerful technique. For N-protected amino acids like the Boc derivative, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based CHIROBIOTIC T) and polysaccharide-based CSPs are particularly effective. tandfonline.comresearchgate.net These columns can often resolve the enantiomers of Boc-amino acids directly without the need for further derivatization, typically using reversed-phase or polar organic mobile phases. sigmaaldrich.com Studies have shown that while N-benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) groups often lead to excellent resolutions, the t-butoxycarbonyl (Boc) group can sometimes impair the separation on certain polysaccharide-based columns. tandfonline.com However, macrocyclic glycopeptide phases have demonstrated high selectivity for many Boc-amino acids.

Table 2: Chiral Derivatizing Agents (CDAs) for HPLC Analysis of Amino Acids

| Chiral Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method | Reference |

|---|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary & Secondary Amines | UV (340 nm) | nih.gov |

| Nα-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide | FDNP-Val-NH2 | Primary & Secondary Amines | UV | researchgate.net |

| o-Phthalaldehyde / N-tert-Butyloxycarbonyl-D-cysteine | OPA / Boc-D-Cys | Primary Amines | Fluorescence | researchgate.net |

Gas Chromatography (GC) on Chiral Columns

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy not only for enabling chiral separation but also for improving the detectability of analytes in both GC and LC, especially when coupled with mass spectrometry (MS). nih.govgoogle.com

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of amino acids. thermofisher.com Common methods include silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or derivatization with alkyl chloroformates, such as ethyl chloroformate. thermofisher.comnih.gov These reactions convert the polar carboxyl, amino, and hydroxyl groups into less polar, more volatile esters and amides. nih.gov A study on N-methylated amino acids characterized them by GC-MS after derivatization with ethyl chloroformate, which yielded abundant and structurally indicative ions in the mass spectrometer. nih.gov

For HPLC, derivatization can introduce a chromophore or fluorophore to enhance UV or fluorescence detection. researchgate.net Reagents like dansyl chloride are classic examples. More modern approaches focus on improving ionization efficiency for LC-MS analysis. Derivatization with reagents that introduce a permanently charged quaternary amine or a readily protonated tertiary amine, such as N-alkyl-nicotinic acid N-hydroxysuccinimide esters, can significantly boost the signal in electrospray ionization mass spectrometry (ESI-MS). google.com

Table 3: Derivatization Reagents for Enhanced Detection

| Reagent | Method | Purpose | Notes | Reference |

|---|---|---|---|---|

| Ethyl Chloroformate | GC-MS | Increases volatility; creates characteristic fragments | Used for N-methyl and N,N-dimethyl amino acids | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA / GC-FID/MS | Increases volatility and stability | Common silylation reagent for amino acids | thermofisher.com |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | LC-MS | Enhances ESI-MS signal | Introduces a quaternary amine for a permanent positive charge | google.com |

Methodologies for Quality Control in Pharmaceutical and Research Applications

The quality control of this compound is critical to ensure its identity, purity (both chemical and stereochemical), and consistency for use as a pharmaceutical intermediate or a research chemical. netascientific.com The analytical methodologies described above form the foundation of a robust quality control strategy.

A typical quality control workflow would include:

Identity Confirmation: Mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify the chemical structure, including the presence of the Boc, N-methyl, and threonine moieties. beilstein-journals.org

Chemical Purity Assessment: Reversed-phase HPLC with UV or MS detection is the standard method for determining chemical purity. An achiral column is used to separate the main compound from any synthesis-related impurities or degradation products.

Enantiomeric and Diastereomeric Purity Assessment: This is arguably the most critical quality attribute. Chiral HPLC, either directly on a CSP (e.g., a teicoplanin-based column) or indirectly after derivatization with a CDA (e.g., an FDAA analog), is used to quantify the percentage of the desired (2S, 3R) isomer and to detect and quantify the other three stereoisomers (D-threo, D-allo, L-allo). researchgate.net The acceptable limits for these isomeric impurities are tightly controlled in pharmaceutical applications.

Quantification: A validated HPLC or GC method, using a certified reference standard, is used for accurate quantification of the material.

These analytical procedures ensure that each batch of this compound meets the stringent specifications required for its intended use in synthesizing complex, stereochemically defined molecules like peptides and pharmaceuticals. innospk.com

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Boc-N-methyl-L-threonine

The synthesis of N-methylated amino acids, including this compound, can be challenging. Current research focuses on developing more efficient and scalable methods to overcome these hurdles.

One promising approach involves the use of 5-oxazolidinones as intermediates. researchgate.netacs.org This strategy offers a unified pathway to various N-methyl amino acids. researchgate.netacs.org The process involves the cyclization of protected amino acids to form oxazolidinones, which are then reductively cleaved to yield the desired N-methylated product. google.com Researchers have successfully applied this route to synthesize all 20 common L-amino acids in their N-methylated forms, including threonine. researchgate.netgoogle.com Further refinements of this method aim to improve yields and shorten reaction times, for instance, by using Lewis acids under mild conditions for the reduction step. researchgate.net

Another area of investigation is the direct methylation of Boc-L-threonine. While direct methylation can be complex due to the reactivity of the side chain hydroxyl group, new protecting group strategies and methylation reagents are being explored to enhance selectivity and efficiency. researchgate.netacs.org For example, the side-chain alcohol can be protected as a TBDMS ether before the formation and reduction of the oxazolidinone intermediate. researchgate.net

The development of safer and more environmentally friendly synthetic methods is also a key objective. This includes avoiding the use of hazardous reagents commonly employed in traditional amino acid modifications. rsc.org

| Synthetic Strategy | Key Intermediates/Reagents | Advantages | Challenges/Areas for Improvement |

| Oxazolidinone Route | 5-Oxazolidinones, Reducing agents (e.g., triethylsilane), Lewis acids | Unified approach for various N-methyl amino acids, potential for improved yields and shorter reaction times. researchgate.netacs.orggoogle.comresearchgate.net | Requires multiple steps, optimization of reduction conditions. researchgate.net |

| Direct Methylation | Boc-L-threonine, Methylating agents, Side-chain protecting groups (e.g., TBDMS ether) | Potentially more direct route. | Requires effective and selective protection of the side-chain hydroxyl group to avoid side reactions. researchgate.netacs.orgresearchgate.net |

| Greener Synthesis | Avoidance of toxic reagents (e.g., those used in Arndt-Eistert homologation) | Increased safety and reduced environmental impact. rsc.org | Developing efficient methods that do not rely on hazardous chemicals. rsc.org |

Exploration of New Medicinal Applications in Complex Biological Systems

This compound serves as a crucial component in the synthesis of peptides and peptidomimetics with potential therapeutic applications. chemimpex.com The incorporation of N-methylated amino acids like N-methyl-L-threonine can significantly alter the pharmacological properties of a peptide.

N-methylation can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo stability and bioavailability. It can also influence the peptide's conformation, which can lead to improved binding affinity and selectivity for its biological target. qut.edu.au These modified peptides are being investigated for a wide range of therapeutic areas, including as antibiotics, antivirals, and anticancer agents. google.com

Future research will likely focus on incorporating this compound into more complex and novel peptide architectures to probe their structure-activity relationships. This includes the synthesis of cyclic peptides and depsipeptides, which often exhibit enhanced biological activity. The unique structural features of N-methyl-threonine can be leveraged to fine-tune the conformational properties of these macrocycles.

Furthermore, derivatives of this compound are being used to create unnatural amino acids. rsc.org These non-canonical amino acids can be incorporated into proteins to create novel biocatalysts with enhanced stability and activity, or to serve as probes for studying protein structure and function. rsc.org

Integration into Advanced Biomaterials and Nanotechnology

The unique properties of peptides containing N-methyl-L-threonine make them attractive candidates for the development of advanced biomaterials and for applications in nanotechnology. Self-assembling peptides, for instance, can form well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. nih.gov

The inclusion of this compound in these peptide sequences can influence the self-assembly process and the properties of the resulting nanomaterials. nih.gov For example, N-terminal capping groups, such as the Boc group, can affect the hierarchical structures formed by self-assembling peptides. nih.gov These materials have potential applications in:

Tissue Engineering: Creating scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.

Drug Delivery: Encapsulating and controlling the release of therapeutic agents.

Biosensing: Developing sensitive and selective platforms for detecting biomolecules. rsc.org

Research in this area will involve designing and synthesizing novel peptide sequences containing this compound to create functional biomaterials with tailored properties. The ability to control the self-assembly and bioactivity of these materials is a key focus. Furthermore, the hydroxyl group of the threonine residue can be chemically modified to attach other functional molecules, expanding the versatility of these biomaterials.

Computational Design and Rational Engineering of Functional Derivatives

Computational modeling and rational design are becoming increasingly powerful tools in the development of new molecules with desired properties. In the context of this compound, these approaches can be used to: